
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of amides and has a molecular formula of C16H22N2O.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide involves the inhibition of acetylcholinesterase activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which in turn improves memory and learning. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide have been studied in animal models. Studies have shown that this compound is able to improve cognitive function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase activity, which makes it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its synthetic nature, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of its therapeutic potential in the treatment of neurological disorders. Additionally, the study of its antioxidant properties and potential use in the treatment of other diseases such as cancer and cardiovascular disease is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been reported in the literature. The method involves the reaction of 5-methyl-2-pyridylboronic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to yield 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide.
Applications De Recherche Scientifique
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its breakdown is associated with the development of Alzheimer's disease.
Propriétés
Numéro CAS |
6109-85-9 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(15-10-11)16-14(17)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,15,16,17) |
Clé InChI |
WNLCRJJEYGQZFS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



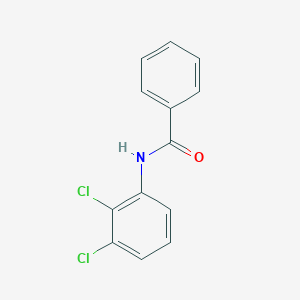
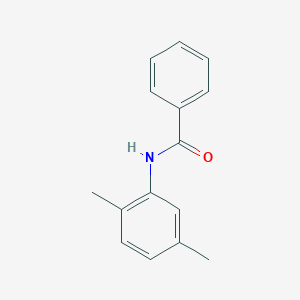
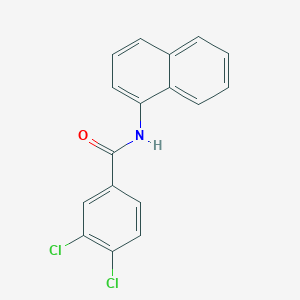



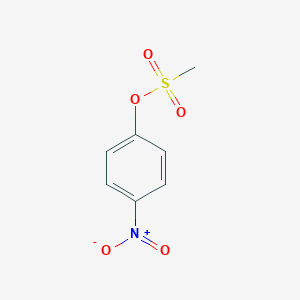
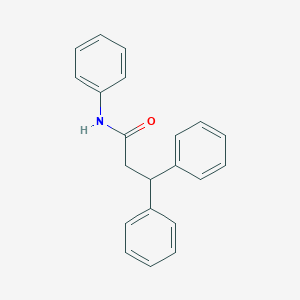


![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)


